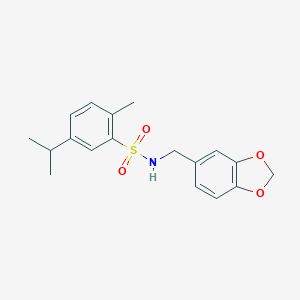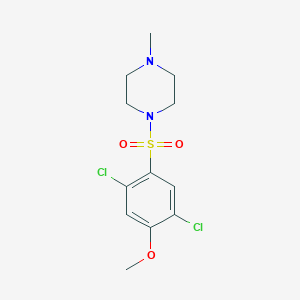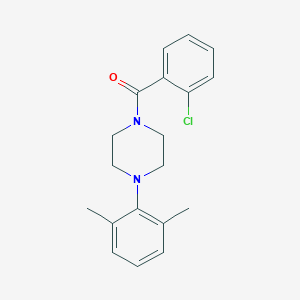
(2,4-Dichlorphenyl)(4-(o-tolyl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorobenzoyl)-4-(2-methylphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorobenzoyl group and a methylphenyl group attached to a piperazine ring
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dichlorobenzoyl)-4-(2-methylphenyl)piperazine has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that (2,4-Dichlorophenyl)(4-(o-tolyl)piperazin-1-yl)methanone may also interact with various cellular targets.
Mode of Action
It is suggested that similar compounds can interact with their targets and induce changes at the molecular level
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (2,4-Dichlorophenyl)(4-(o-tolyl)piperazin-1-yl)methanone may also affect multiple biochemical pathways.
Pharmacokinetics
It is suggested that modifications to the structure of similar compounds can improve their pharmacokinetic profile and alter their permeability-based antibiotic resistance .
Result of Action
Related compounds have been shown to produce loss of cell viability in certain cell lines . This suggests that (2,4-Dichlorophenyl)(4-(o-tolyl)piperazin-1-yl)methanone may also have cytotoxic effects.
Action Environment
It is known that the physicochemical properties of similar compounds can be substantially modified to improve their pharmacokinetic profile and alter their action in different environments .
Vorbereitungsmethoden
The synthesis of 1-(2,4-Dichlorobenzoyl)-4-(2-methylphenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzoyl chloride and 2-methylphenylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Reaction Mechanism: The nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of the 2,4-dichlorobenzoyl chloride leads to the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(2,4-Dichlorobenzoyl)-4-(2-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoyl or phenyl rings are replaced with other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dichlorobenzoyl)-4-(2-methylphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2,4-Dichlorobenzoyl)-4-phenylpiperazine: Similar structure but lacks the methyl group on the phenyl ring.
1-(2,4-Dichlorobenzoyl)-4-(4-methylphenyl)piperazine: Similar structure but with the methyl group in a different position on the phenyl ring.
1-(2,4-Dichlorobenzoyl)-4-(2-chlorophenyl)piperazine: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.
The uniqueness of 1-(2,4-Dichlorobenzoyl)-4-(2-methylphenyl)piperazine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c1-13-4-2-3-5-17(13)21-8-10-22(11-9-21)18(23)15-7-6-14(19)12-16(15)20/h2-7,12H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESRKWUVCJXRRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7,7-Dimethyl-1-(((2-pyridylamino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B511503.png)


![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511520.png)
![N-(4-{[2-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B511524.png)









